3-(Heptafluoroisopropoxy)propyltrimethoxysilane
Overview
Description
Synthesis Analysis
The synthesis of related silane compounds involves processes such as copolymerization and sol-gel techniques. For instance, 1,3-bis[3-(1-methoxy-2-hydroxypropoxy)propyl]polysiloxane was synthesized through the equilibrium copolymerization of octamethyl cyclotetrasiloxane (D4) and a specific tetramethyldisiloxane derivative . The optimal conditions for this reaction were identified, which could provide a basis for the synthesis of 3-(Heptafluoroisopropoxy)propyltrimethoxysilane under similar conditions.
Molecular Structure Analysis
The molecular structure of silane compounds significantly influences their interactions with other molecules. For example, hydrolyzed (3,3,3-trifluoropropyl)trimethoxysilane (3F) was shown to form a pre-polymerization complex with β-lactoglobulin, inducing distinct α-helical structures . This suggests that the molecular structure of 3-(Heptafluoroisopropoxy)propyltrimethoxysilane could also allow it to interact with proteins or other organic molecules in a specific manner.
Chemical Reactions Analysis
The chemical reactions involving fluorinated silanes can lead to the formation of structures with unique properties. The study on hydrolyzed 3F demonstrated its ability to induce protein conformation transitions that were retained upon gelation . This indicates that 3-(Heptafluoroisopropoxy)propyltrimethoxysilane may also participate in reactions that preserve induced conformations in the resulting materials.
Physical and Chemical Properties Analysis
The physical and chemical properties of silane-derived materials, such as aerogels, are influenced by the precursors used. Aerogels derived from methyltrimethoxysilane (MTMS) and 3-(2,3-epoxypropoxy)propyltrimethoxysilane (GPTMS) exhibited high surface areas, low thermal conductivity, and significant flexibility . These properties are essential for applications in insulation and flexible materials, suggesting that 3-(Heptafluoroisopropoxy)propyltrimethoxysilane could also be used to create materials with desirable physical and chemical properties.
Scientific Research Applications
Superhydrophobic Surfaces
Research by Sedai et al. (2017) and Sedai et al. (2016) has demonstrated the use of 3-(heptafluoroisopropoxy)propyltrimethoxysilane (HFIP-TMS) in creating superhydrophobic surfaces. Different types of diatomaceous earth particles treated with HFIP-TMS achieved superhydrophobicity, a property characterized by extremely high water contact angles. This property is significant for a variety of applications, including waterproof coatings and self-cleaning surfaces (Sedai et al., 2017); (Sedai et al., 2016).
Polymer Composites and Coatings
Alagar et al. (2004) investigated the use of silane coupling agents, including 3-(heptafluoroisopropoxy)propyltrimethoxysilane, for enhancing the properties of epoxy resins. These silane agents were used to couple hydroxyl-terminated polydimethylsiloxane with an epoxy matrix, leading to improved thermal stability and crosslinking density. This research has implications for the development of high-performance composites (Alagar et al., 2004).
Corrosion Resistance
Dun et al. (2018) explored the use of fluorosilane-modified graphene film on aluminum alloy surfaces. The incorporation of 3-(heptafluoroisopropoxy)propyltrimethoxysilane enhanced the corrosion resistance of these films, demonstrating its potential in protective coatings for metal surfaces (Dun et al., 2018).
Fluorescence and Hydrophilicity in Polymers
Cao et al. (2017) used functional polysiloxanes synthesized from 3-(heptafluoroisopropoxy)propyltrimethoxysilane for hydrophilic modifications in polymers. These modifications imparted fluorescence properties, potentially useful in biomedical applications (Cao et al., 2017).
Tribological Properties
Hou et al. (2014) investigated the use of 3-(heptafluoroisopropoxy)propyltrimethoxysilane-modified nanoparticles as additives in fluoro silicone oil. These modified nanoparticles exhibited improved anti-wear properties, suggesting their utility in enhancing the performance of lubricants (Hou et al., 2014).
Safety And Hazards
properties
IUPAC Name |
3-(1,1,1,2,3,3,3-heptafluoropropan-2-yloxy)propyl-trimethoxysilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15F7O4Si/c1-17-21(18-2,19-3)6-4-5-20-7(10,8(11,12)13)9(14,15)16/h4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVBHYYFJOKDTPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCCOC(C(F)(F)F)(C(F)(F)F)F)(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15F7O4Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50405743 | |
Record name | 3-(Heptafluoroisopropoxy)propyltrimethoxysilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50405743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Heptafluoroisopropoxy)propyltrimethoxysilane | |
CAS RN |
19116-61-1 | |
Record name | 3-(Heptafluoroisopropoxy)propyltrimethoxysilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50405743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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